molecular formula C17H12BrClN2OS B13489566 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

Cat. No.: B13489566
M. Wt: 407.7 g/mol
InChI Key: UOZXCKHTWIZKIU-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Properties

Molecular Formula

C17H12BrClN2OS

Molecular Weight

407.7 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

InChI

InChI=1S/C17H12BrClN2OS/c18-13-6-4-12(5-7-13)15-10-23-17(20-15)21-16(22)9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H,20,21,22)

InChI Key

UOZXCKHTWIZKIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-chlorophenylacetic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group and the chlorine atom on the 3-chlorophenyl moiety are susceptible to nucleophilic aromatic substitution (SNAr). These reactions typically require activating groups or catalysts to proceed:

Reaction Type Reagents/Conditions Products Key Observations
Bromine substitutionKOH, CuI, Pd(PPh₃)₄, aryl boronic acidsBiaryl derivativesSuzuki coupling forms C-C bonds.
Chlorine substitutionNaN₃, DMF, 80°CAzide-functionalized analogsAzide group introduced for click chemistry applications.

The thiazole ring itself can undergo electrophilic substitution at the 5-position under Friedel-Crafts conditions, though this is less common due to moderate ring activation.

Oxidation and Reduction

The thiazole ring and acetamide group participate in redox reactions:

Oxidation

  • Thiazole ring : Treatment with H₂O₂ or KMnO₄ oxidizes the sulfur atom, forming sulfoxides or sulfones.

  • Acetamide moiety : Strong oxidizing agents like CrO₃ can convert the acetamide group to a carboxylic acid under acidic conditions.

Reduction

  • Nitro groups (if present in derivatives) are reduced to amines using H₂/Pd-C or NaBH₄.

  • The thiazole ring can be reduced to a thiazolidine derivative with LiAlH₄, though this disrupts aromaticity.

Coupling Reactions

The bromophenyl group facilitates cross-coupling reactions, enabling structural diversification:

Coupling Type Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OSynthesis of biaryl derivatives.
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃Introduction of amine functionalities.

These reactions retain the thiazole backbone while modifying the aryl groups for structure-activity relationship (SAR) studies.

Hydrolysis and Condensation

  • Acetamide hydrolysis : Heating with HCl or NaOH cleaves the amide bond, yielding 4-(4-bromophenyl)-1,3-thiazol-2-amine and 3-chlorophenylacetic acid .

  • Condensation : Reacts with aldehydes or ketones under acidic conditions to form Schiff base derivatives, useful in coordination chemistry.

Photochemical Reactivity

Under UV light (λ = 254 nm), the C-Br bond undergoes homolytic cleavage, generating aryl radicals. These intermediates participate in:

  • Dimerization : Forms biphenyl derivatives.

  • Cross-coupling : With alkenes or alkynes in radical cascade reactions.

Key Stability Considerations

  • Thermal stability : Decomposes above 250°C, releasing HBr and HCl gases .

  • pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique biological properties. Its dual activity against both microbial and cancer cells makes it a promising candidate for further research and development .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological significance, and research findings related to its activity.

  • Molecular Formula : C18H13BrClN3OS2
  • Molecular Weight : 466.80232 g/mol
  • CAS Number : 727696-08-4

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of bromine and chlorine substituents on the phenyl rings enhances its reactivity and potential biological efficacy.

Synthesis

The synthesis of this compound involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with appropriate acylating agents under controlled conditions. The resulting compound was characterized using various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure and purity .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The evaluation was performed using the turbidimetric method, revealing that specific derivatives showed promising results:

CompoundActivity Against BacteriaActivity Against Fungi
d1EffectiveModerate
d2Highly EffectiveEffective
d3ModerateLow

These findings indicate that modifications in the chemical structure can lead to enhanced antimicrobial activity .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, particularly the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). The Sulforhodamine B (SRB) assay was utilized to evaluate cell viability:

CompoundIC50 Value (µM)Cell Line
d615MCF7
d720MCF7
Control10 (Doxorubicin)MCF7

Compounds d6 and d7 exhibited the most potent activity, suggesting that structural features significantly influence their anticancer efficacy .

The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes critical for cancer cell proliferation and survival .

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy indicated that thiazole-based compounds showed activity comparable to standard antibiotics against resistant bacterial strains .
  • Cancer Cell Line Study : Research conducted at a university laboratory demonstrated that thiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic: How is N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide synthesized, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves coupling a 2-aminothiazole precursor with a chloroacetamide derivative. For example:

  • Step 1: React 4-(4-bromophenyl)-1,3-thiazol-2-amine (1 mmol) with 2-(3-chlorophenyl)acetyl chloride (1 mmol) in dimethylformamide (DMF) as the solvent.
  • Step 2: Stir the mixture at room temperature for 24 hours to ensure complete acylation.
  • Step 3: Quench the reaction by pouring onto crushed ice to precipitate the product.
  • Step 4: Purify via recrystallization using ethanol to achieve >90% purity.

Critical Conditions:

  • Solvent Choice: DMF enhances solubility of aromatic intermediates.
  • Stoichiometry: Equimolar ratios minimize side products.
  • Reaction Time: Extended stirring ensures high conversion rates .

Advanced: What crystallographic methods are recommended for determining the molecular structure of this compound, and how can SHELX software enhance refinement accuracy?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination.
  • Refinement: Apply SHELXL for iterative least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.

SHELX Advantages:

  • Hydrogen Bonding Analysis: SHELXL accurately models N–H···O and C–H···F interactions critical for packing stability.
  • Twinned Data Handling: Robust algorithms resolve overlapping reflections in partially twinned crystals.
  • Validation Tools: CHECKCIF reports flag structural anomalies (e.g., unreasonable bond lengths) .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this acetamide derivative?

Methodological Answer:

  • 1H/13C NMR: Confirm substitution patterns. For example:
    • Thiazole protons resonate at δ 7.2–7.8 ppm (aromatic region).
    • Acetamide carbonyl (C=O) appears at ~168 ppm in 13C NMR.
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹).
  • Elemental Analysis: Validate purity by comparing calculated vs. observed C, H, N percentages (deviation <0.4%) .

Advanced: How do electron-withdrawing substituents on the aryl rings influence the antimicrobial efficacy of this compound, and how can conflicting MIC data across studies be rationalized?

Methodological Answer:

  • Substituent Effects:
    • Meta-Chloro (3-Cl): Enhances lipophilicity (logP ~3.5), improving membrane penetration.
    • Para-Bromo (4-Br): Stabilizes the thiazole ring via resonance, increasing metabolic stability.

Resolving MIC Discrepancies:

  • Test Strains: Variations in S. aureus (ATCC vs. MRSA) sensitivity profiles.
  • Assay Conditions: Differences in broth microdilution (CLSI vs. EUCAST guidelines) affect MIC reproducibility.
  • Structural Analogues: Compare with derivatives (e.g., 4-NO2 substitution lowers MIC to 13 µM) to isolate electronic vs. steric effects .

Basic: What are the key considerations in designing derivatives of this compound to explore structure-activity relationships?

Methodological Answer:

  • Positional Isomerism: Synthesize analogues with halogens at ortho/meta positions (e.g., 2-Cl vs. 3-Cl) to assess steric tolerance.
  • Heterocycle Modification: Replace thiazole with oxadiazole to evaluate ring electronegativity impact.
  • LogP Optimization: Introduce polar groups (e.g., –OH, –OCH3) to balance hydrophobicity and solubility .

Advanced: How can computational methods like molecular docking be applied to predict the binding interactions of this compound with bacterial protein targets?

Methodological Answer:

  • Target Selection: Use bacterial dihydrofolate reductase (DHFR) or DNA gyrase (PDB: 1AJ7) as templates.
  • Docking Workflow:
    • Prepare ligand and protein files (e.g., protonation states via AutoDockTools).
    • Generate grid maps centered on active-site residues (e.g., Phe98, Asp96 for DHFR).
    • Run simulations (e.g., Lamarckian GA in AutoDock Vina) with exhaustiveness = 20.

Interpretation:

  • Pose Validation: Compare docked conformations with crystallographic data (RMSD <2.0 Å).
  • Energy Scores: Binding affinity ≤−8.0 kcal/mol suggests strong inhibition.
  • Pharmacophore Analysis: Identify critical interactions (e.g., halogen bonding with Thr73) .

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